molecular formula C7H3Br2IO2 B14150813 3,5-Dibromo-2-iodobenzoic acid CAS No. 15396-40-4

3,5-Dibromo-2-iodobenzoic acid

Cat. No.: B14150813
CAS No.: 15396-40-4
M. Wt: 405.81 g/mol
InChI Key: JRVOPQKYCDAOLO-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-iodobenzoic acid is an organic compound with the molecular formula C7H3Br2IO2. It is a halogenated benzoic acid derivative, characterized by the presence of bromine and iodine atoms on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-iodobenzoic acid typically involves the bromination and iodination of benzoic acid derivatives. One common method starts with p-Iodoaniline, which is reacted with dibromodimethyl hydantoin in absolute ethyl alcohol at room temperature. The intermediate 2,6-dibromo-4-iodoaniline is then treated with hypophosphorous acid and sodium nitrite solution to yield this compound .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing reaction time and costs. The use of cheap solvents and efficient reaction conditions, such as those involving 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione, are preferred for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions may produce corresponding carboxylic acids or other oxidized forms .

Scientific Research Applications

3,5-Dibromo-2-iodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-iodobenzoic acid involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in antimicrobial or anticancer applications .

Properties

CAS No.

15396-40-4

Molecular Formula

C7H3Br2IO2

Molecular Weight

405.81 g/mol

IUPAC Name

3,5-dibromo-2-iodobenzoic acid

InChI

InChI=1S/C7H3Br2IO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)

InChI Key

JRVOPQKYCDAOLO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)I)Br)Br

Origin of Product

United States

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